molecular formula C17H18O4 B180558 Ethyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 185033-64-1

Ethyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No.: B180558
CAS No.: 185033-64-1
M. Wt: 286.32 g/mol
InChI Key: NCMSHHQTVHPWPA-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzyloxy)-3-methoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(Benzyloxy)-3-methoxybenzoic acid+EthanolH2SO4Ethyl 4-(benzyloxy)-3-methoxybenzoate+Water\text{4-(Benzyloxy)-3-methoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-(Benzyloxy)-3-methoxybenzoic acid+EthanolH2​SO4​​Ethyl 4-(benzyloxy)-3-methoxybenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Sodium methoxide (NaOCH_3) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-methoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-(benzyloxy)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 3-methoxybenzoate: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The presence of both benzyloxy and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Biological Activity

Ethyl 4-(benzyloxy)-3-methoxybenzoate, a synthetic organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Benzyloxy Group : Enhances lipophilicity and may influence binding to biological targets.
  • Methoxy Group : Contributes to the compound's electronic properties and steric effects.

The chemical formula is C17H18O4C_{17}H_{18}O_4, indicating it is an ester derived from benzoic acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, showing inhibitory effects that suggest potential as an antimicrobial agent. In vitro studies demonstrated that the compound could disrupt bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

The compound has also been studied for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death. The presence of the methoxy and benzyloxy groups appears to enhance its efficacy against tumor cells by promoting selective cytotoxicity.

The mechanism of action for this compound involves interaction with specific molecular targets within cells:

  • Enzyme Interaction : The compound may act as a substrate for various enzymes, influencing metabolic pathways. Its ester bond can be hydrolyzed by esterases, releasing active metabolites that may exert biological effects.
  • Receptor Modulation : The structural features allow for potential binding to receptors involved in cellular signaling, which could modulate pathways related to inflammation and cancer progression .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.
  • Cytotoxic Effects on Cancer Cells : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates in treated cells .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/CellsReference
AntimicrobialModerate (MIC: 32-128 µg/mL)Gram-positive & Gram-negative bacteria
AnticancerIC50 ~25 µM (MCF-7)Human breast cancer cells

Properties

IUPAC Name

ethyl 3-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)14-9-10-15(16(11-14)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMSHHQTVHPWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl bromide was reacted with ethyl vanillate using the conditions described in Example 1 to give ethyl 4-benzyloxy-3-methoxybenzoate in 97% yield m.p. 72°-74° C. Following the procedures described in the portion of Example 6 which is concerned with the preparation of starting materials the product so obtained was reacted with thiazol-2-yl-lithium and the resultant product was reacted with ethylmagnesium iodide to give the required starting material as an oil in 20% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.